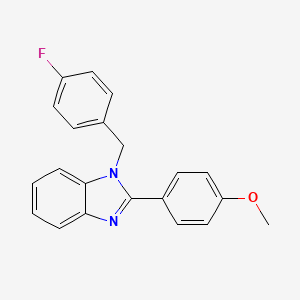![molecular formula C18H25NO5S B15006911 Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C18H25NO5S It is characterized by the presence of a thiophene ring substituted with various functional groups, including a cyclohexylcarbonylamino group and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the thiophene ring .
Applications De Recherche Scientifique
Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate
- 4-cyano-5-[(cyclohexylcarbonyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide
Uniqueness
Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylcarbonylamino group, in particular, may enhance its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C18H25NO5S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
diethyl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H25NO5S/c1-4-23-17(21)13-11(3)14(18(22)24-5-2)25-16(13)19-15(20)12-9-7-6-8-10-12/h12H,4-10H2,1-3H3,(H,19,20) |
Clé InChI |
YFPHRNVBVJFRMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)

![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)
![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
